molecular formula C₂₃H₄₃N₃O₃ B1139773 2-Azido-1-pivaloyl D-erythro-Sphingosine CAS No. 114275-41-1

2-Azido-1-pivaloyl D-erythro-Sphingosine

Cat. No.: B1139773
CAS No.: 114275-41-1
M. Wt: 409.61
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

The primary targets of 2-Azido-1-pivaloyl D-erythro-Sphingosine are Protein Kinase C (PKC) and calmodulin-dependent enzymes . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. Calmodulin-dependent enzymes, on the other hand, are a group of enzymes that require the calcium-binding protein calmodulin for their activity.

Mode of Action

This compound acts as a selective inhibitor of PKC activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes . This means that the compound binds to these enzymes and reduces their activity, thereby affecting the biochemical pathways they are involved in.

Biochemical Analysis

Biochemical Properties

2-Azido-1-pivaloyl D-erythro-Sphingosine is known to be a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes . These interactions suggest that this compound can modulate various biochemical pathways by affecting key regulatory proteins and enzymes.

Cellular Effects

This compound has been shown to influence cell function by inhibiting protein kinase C activity and calmodulin-dependent enzymes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinase C can lead to altered phosphorylation states of various substrates, impacting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting protein kinase C and calmodulin-dependent enzymes . This binding prevents these enzymes from interacting with their natural substrates, thereby disrupting normal cellular signaling and regulatory mechanisms. Additionally, the azido group in this compound may facilitate its interaction with other biomolecules, potentially leading to further modulation of cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Over extended periods, degradation of the compound may occur, potentially altering its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may selectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of normal cellular functions and induction of apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to sphingolipid metabolism. It interacts with enzymes such as sphingosine kinases and ceramidases, which play roles in the synthesis and degradation of sphingolipids . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially impacting cellular homeostasis and signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution may also be influenced by its lipid solubility and affinity for cellular membranes.

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the plasma membrane and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine typically involves the azidation of a sphingosine derivative. The reaction conditions often include the use of azide salts and appropriate solvents to facilitate the azidation process. The pivaloyl group is introduced through esterification reactions, which require specific catalysts and reaction conditions to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-pivaloyl D-erythro-Sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized sphingosine derivatives .

Scientific Research Applications

2-Azido-1-pivaloyl D-erythro-Sphingosine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1-pivaloyl D-erythro-Sphingosine is unique due to its azido and pivaloyl groups, which confer specific inhibitory properties not found in other sphingosine derivatives. These modifications make it a valuable tool for studying protein kinase C and calmodulin-dependent enzymes .

Properties

IUPAC Name

[(E,2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3/b18-17+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQMTKUQTNSGBI-BWMVHVDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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